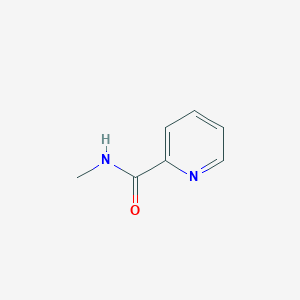

N-甲基吡啶-2-甲酰胺

描述

N-methylpyridine-2-carboxamide, also known as N-methylpyridine-2-carboxamide, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

The exact mass of the compound N-methylpyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methylpyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

表观遗传学研究

N-甲基吡啶-2-甲酰胺已被确定为溴结构域和末端结构域 (BET) 蛋白第二溴结构域 (BD2) 的有效且选择性抑制剂 . 这种特异性在表观遗传学研究中至关重要,因为它使科学家能够研究 BD2 在基因表达中的作用,而不会产生与泛BET抑制剂相关的毒理学效应。该化合物选择性地与 BD2 相互作用的能力有助于理解各种疾病的表观遗传机制,并可能导致靶向疗法的开发。

抗菌药物开发

N-甲基吡啶-2-甲酰胺的结构类似物在对抗抗生素耐药细菌方面显示出希望 . 对 N-(4-甲基吡啶-2-基)噻吩-2-甲酰胺类似物的研究表明,其对产生扩展谱β-内酰胺酶的大肠杆菌菌株有效。该应用对于解决日益严重的抗生素耐药性问题和开发新型抗菌药物类别具有重要意义。

癌症研究

N-甲基吡啶-2-甲酰胺衍生物已被探索用于其抑制各种癌细胞类型生长的潜力. 临床前研究表明,这些化合物可能干扰癌细胞增殖,为癌症治疗研究提供了新的途径。重点关注肺癌、乳腺癌和结肠癌突出了该化合物在一些最常见和最具挑战性的疾病形式中的相关性。

药物溶解度增强

在药物化学中,化合物的溶解度是药物开发的关键因素。 N-甲基吡啶-2-甲酰胺已被用于增强BET溴结构域配体的水溶性 . 溶解度的这种改善可以显着影响潜在药物的药代动力学和生物利用度,使 N-甲基吡啶-2-甲酰胺成为药物制剂中宝贵的工具。

分子对接研究

该化合物的类似物已用于分子对接研究,以了解它们与细菌酶的相互作用 . 这些研究对于合理的药物设计至关重要,使研究人员能够预测化合物如何与目标蛋白质和酶的活性位点结合,从而为合成更有效的抗菌剂提供信息。

合成化学

N-甲基吡啶-2-甲酰胺在合成化学中用作构建更复杂分子的构建块 . 它的反应性和结构特征使其成为合成各种化学实体的通用前体,这些实体可以进一步探索其各种生物活性。

药理学特征分析

该化合物对BET蛋白中BD2的优先于BD1的选择性使其成为药理学特征分析的极佳候选者 . 通过研究其药效学和药代动力学,研究人员可以深入了解化合物在生物系统中的行为,这对开发安全有效的药物至关重要。

靶标验证

N-甲基吡啶-2-甲酰胺及其衍生物可用于靶标验证研究,以确认潜在药物靶标的生物学相关性 . 通过证明化合物对特定蛋白质或途径的影响,研究人员可以证明在药物发现项目中追求这些靶标的合理性。

作用机制

Target of Action

It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .

Pharmacokinetics

Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.

生化分析

Biochemical Properties

It is known that N-methylpyridine-2-carboxamide is a major metabolite of nicotinamide adenine dinucleotide (NAD) degradation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .

Molecular Mechanism

It is suggested that N-methylpyridine-2-carboxamide may exert its effects through Akt inhibition, similar to the anti-fibrotic drug pirfenidone .

Temporal Effects in Laboratory Settings

It is known that N-methylpyridine-2-carboxamide is stable at room temperature .

Dosage Effects in Animal Models

It has been suggested that N-methylpyridine-2-carboxamide may have anti-fibrotic effects in a murine kidney fibrosis model .

Metabolic Pathways

N-methylpyridine-2-carboxamide is a metabolite of NAD degradation . It is metabolized by nicotinamide N-methyltransferase (NNMT) and cytochrome P450 to 1-methylnicotinamide (MNA) and nicotinamide N-oxide (NNO), respectively. MNA is further metabolized by aldehyde oxidase (AOx) to N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) or N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) .

生物活性

N-methylpyridine-2-carboxamide, also known as 2-Pyridinecarboxamide, N-methyl-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and nephrology. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

N-methylpyridine-2-carboxamide is primarily recognized as a metabolite of nicotinamide adenine dinucleotide (NAD) degradation. Its structural properties allow it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.

Cellular Effects

Research indicates that N-methylpyridine-2-carboxamide exhibits anti-fibrotic and anti-inflammatory properties. In particular, studies using murine models of kidney fibrosis have shown that this compound can mitigate fibrotic changes in renal tissues. The compound's stability at room temperature further supports its practical application in laboratory settings.

The mechanism underlying the biological activity of N-methylpyridine-2-carboxamide appears to be linked to the inhibition of the Akt signaling pathway. This pathway is critical in various cellular processes, including metabolism, proliferation, and survival. Similar to the anti-fibrotic drug pirfenidone, N-methylpyridine-2-carboxamide may exert its effects through Akt inhibition, leading to reduced fibrosis and inflammation in kidney models.

In Vitro Studies

In vitro assays have demonstrated that N-methylpyridine-2-carboxamide inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The inhibition of PARP activity can lead to both protective effects against oxidative stress and potential toxicity due to impaired DNA repair mechanisms. A study reported IC50 values for N-methylpyridine-2-carboxamide and nicotinamide at 8 µM and 80 µM, respectively, indicating significant inhibitory potential at clinically relevant concentrations .

Animal Models

In animal studies focused on kidney fibrosis, treatment with N-methylpyridine-2-carboxamide resulted in a marked reduction in fibrotic markers and improved renal function parameters. These findings suggest that the compound could be a candidate for therapeutic intervention in chronic kidney disease (CKD) where fibrosis is a significant concern .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Anti-fibrotic | Akt inhibition | Murine kidney fibrosis model | Reduced fibrosis markers |

| Anti-inflammatory | PARP inhibition | In vitro | Decreased inflammatory cytokines |

| Metabolite of NAD degradation | Cellular metabolism | Human studies | Elevated levels in CKD patients |

属性

IUPAC Name |

N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXAUIXTYRHFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483502 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-78-1 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?

A1: The molecular formula of N-methylpyridine-2-carboxamide is C7H8N2O, and its molecular weight is 136.15 g/mol.

Q2: Is there spectroscopic data available for N-methylpyridine-2-carboxamide?

A2: Yes, researchers have characterized N-methylpyridine-2-carboxamide using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []

Q3: How do structural modifications of N-methylpyridine-2-carboxamide affect its biological activity?

A3: N-methylpyridine-2-carboxamide serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.

Q4: Are there specific examples of N-methylpyridine-2-carboxamide derivatives and their associated biological activities?

A4: Several research articles highlight the diverse biological activities of N-methylpyridine-2-carboxamide derivatives:

- Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.

- Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.

- 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.

- N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.

Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?

A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.

Q6: What is known about the stability of N-methylpyridine-2-carboxamide and its derivatives?

A6: N-methylpyridine-2-carboxamide derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].

Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of N-methylpyridine-2-carboxamide derivatives?

A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []

Q8: What analytical methods are used to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives?

A8: Various analytical techniques have been employed to characterize and quantify N-methylpyridine-2-carboxamide and its derivatives. These include:

- X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.

- Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.

- Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.

Q9: Have computational approaches been used in the research of N-methylpyridine-2-carboxamide derivatives?

A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of N-methylpyridine-2-carboxamide derivatives.

- Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.

- Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.

- QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。